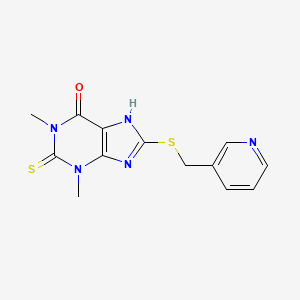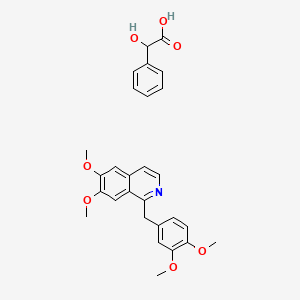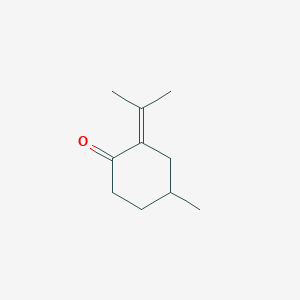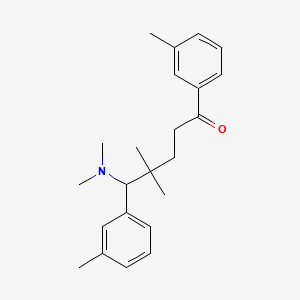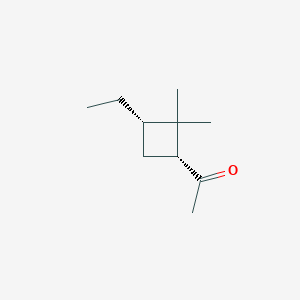
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- is an organic compound with the molecular formula C10H18O . It belongs to the class of ketones, which are characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is notable for its unique structure, which includes a cyclobutyl ring with ethyl and dimethyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a .
Introduction of Substituents: The ethyl and dimethyl groups are introduced through alkylation reactions.
Formation of the Ketone Group: The final step involves the oxidation of the corresponding alcohol to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
Aplicaciones Científicas De Investigación
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- involves interactions with molecular targets such as enzymes and receptors. The carbonyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetone: A simple ketone with the formula C3H6O.
Butanone (Methyl Ethyl Ketone): A four-carbon ketone with the formula C4H8O.
Cyclobutanone: A cyclobutyl ketone with the formula C4H6O.
Uniqueness
Ketone, 3-ethyl-2,2-dimethylcyclobutyl methyl (Z)- is unique due to its complex structure, which includes a cyclobutyl ring with multiple substituents. This structural complexity can lead to unique chemical and biological properties, distinguishing it from simpler ketones like acetone and butanone.
Propiedades
Número CAS |
4951-97-7 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-[(1R,3S)-3-ethyl-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C10H18O/c1-5-8-6-9(7(2)11)10(8,3)4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
Clave InChI |
XNOFWVNVNSRMKB-IUCAKERBSA-N |
SMILES isomérico |
CC[C@H]1C[C@H](C1(C)C)C(=O)C |
SMILES canónico |
CCC1CC(C1(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


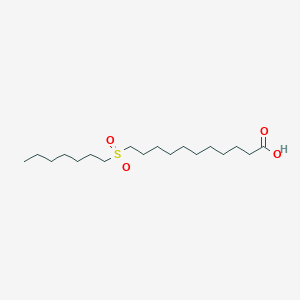
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
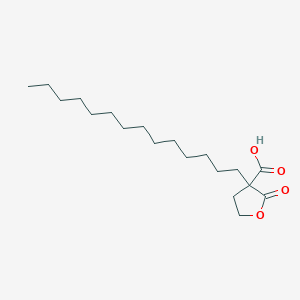

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


